Phenyla-L-thiorhamnopyranoside
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Overview
Description
Phenyla-L-thiorhamnopyranoside is a chemical compound with the molecular formula C12H16O4S and a molecular weight of 256.32 g/mol . It is a monosaccharide derivative synthesized by the methylation of alpha-D-glucose . This compound is used in various scientific research applications, particularly in the synthesis of oligosaccharides, polysaccharides, and sugar drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyla-L-thiorhamnopyranoside is synthesized through the methylation of alpha-D-glucose . The process involves the use of specific reagents and conditions to achieve the desired product. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Phenyla-L-thiorhamnopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Phenyla-L-thiorhamnopyranoside has several scientific research applications, including:
Chemistry: Used in the synthesis of oligosaccharides and polysaccharides.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in developing sugar-based drugs.
Industry: Utilized in the production of various biochemical products.
Mechanism of Action
The mechanism of action of Phenyla-L-thiorhamnopyranoside involves its interaction with specific molecular targets and pathways. It can be fluorinated to create an active form with antibacterial activity . The compound’s effects are mediated through its interactions with enzymes and other biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Phenyla-L-thiorhamnopyranoside can be compared with other similar compounds, such as:
Phenyl a-L-thiorhamnopyranoside: Another monosaccharide derivative with similar chemical properties.
Alpha-D-glucose derivatives: Compounds synthesized from alpha-D-glucose with varying functional groups.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H18O5S |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
benzaldehyde;2-methyl-6-sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C7H6O.C6H12O4S/c8-6-7-4-2-1-3-5-7;1-2-3(7)4(8)5(9)6(11)10-2/h1-6H;2-9,11H,1H3 |
InChI Key |
RSRQPEMUEXYCPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)S)O)O)O.C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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